6-Chloro-9-cyclopropyl-9h-purine

Description

The exact mass of the compound 6-Chloro-9-cyclopropyl-9h-purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-9-cyclopropyl-9h-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-9-cyclopropyl-9h-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-cyclopropylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQPMAOEUNCGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289396 | |

| Record name | 6-chloro-9-cyclopropyl-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-30-1 | |

| Record name | 6627-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-9-cyclopropyl-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-cyclopropyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-9-cyclopropyl-9H-purine: Core Properties and Synthetic Utility

Abstract

6-Chloro-9-cyclopropyl-9H-purine is a synthetically derived heterocyclic compound belonging to the purine family. While not extensively characterized for its own biological efficacy in public literature, its true value lies in its role as a versatile chemical intermediate and a core scaffold for medicinal chemistry.[1] The purine core is a privileged structure in drug discovery, and the strategic placement of a chloro group at the C6 position and a cyclopropyl moiety at the N9 position provides a unique combination of reactivity and structural features. The 6-chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the rapid diversification of the purine scaffold.[2][3] Concurrently, the N9-cyclopropyl group enhances metabolic stability and can improve receptor binding affinity compared to other alkyl substituents.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and potential applications of 6-Chloro-9-cyclopropyl-9H-purine, positioning it as a key building block for the development of novel therapeutics, particularly in oncology and immunology.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Chloro-9-cyclopropyl-9H-purine is critical for its effective handling, reaction design, and interpretation of biological data. The key characteristics are summarized below.

Structural and Quantitative Data

The compound's properties are derived from public chemical databases and inferred from related structures.

| Property | Value | Source |

| IUPAC Name | 6-chloro-9-cyclopropylpurine | [4] |

| CAS Number | 6627-30-1 | [4] |

| Molecular Formula | C₈H₇ClN₄ | [4] |

| Molecular Weight | 194.62 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from analogs[2] |

| pKa (estimated) | ~2-3 (protonation of N1/N7) | Inferred from purine data[5] |

| Storage | 2°C - 8°C, in a dry, well-sealed container | [6] |

| Solubility | Soluble in DMSO, moderately soluble in methanol and chloroform | Inferred from analogs[7] |

| Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye/respiratory irritation) | [4] |

Basicity and Chemical Reactivity

The basicity of the purine ring is a key property influencing its solubility and interaction with biological targets. The nitrogen atoms of the imidazole and pyrimidine rings can be protonated. The N9 position is blocked by the cyclopropyl group, leaving the imidazole nitrogen (N7) and the pyrimidine nitrogens (N1, N3) as potential sites of protonation. The electron-withdrawing effect of the C6-chlorine atom reduces the overall basicity of the ring system compared to unsubstituted purine.

The most significant chemical property is the reactivity of the C6-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) to generate libraries of novel compounds for screening.[3][8]

Synthesis and Purification

The synthesis of 6-Chloro-9-cyclopropyl-9H-purine is typically achieved through N-alkylation of the 6-chloropurine core. A common and effective method is the Mitsunobu reaction, which allows for the formation of the N9-C bond under mild conditions.

Conceptual Synthetic Pathway

The reaction involves the activation of cyclopropanol with a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then readily displaced by the N9 nitrogen of 6-chloropurine.[3]

Caption: Conceptual workflow for the Mitsunobu synthesis.

Detailed Experimental Protocol: Synthesis

-

Expertise & Causality: This protocol is based on established Mitsunobu conditions for N9-alkylation of purines.[3] The reaction is run under an inert nitrogen atmosphere to prevent moisture from quenching the reactive intermediates. DIAD is added slowly at 0°C to control the exothermic reaction.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq), cyclopropanol (1.5 eq), and triphenylphosphine (1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the stirred solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes.

-

Self-Validating System: The appearance of a white precipitate (triphenylphosphine oxide) is a visual indicator that the reaction is proceeding.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent such as 1:1 ethyl acetate/hexane. The consumption of 6-chloropurine and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure 6-Chloro-9-cyclopropyl-9H-purine.

-

Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.

Biological Activity and Therapeutic Potential

While direct biological data for 6-Chloro-9-cyclopropyl-9H-purine is sparse, the extensive research on analogous compounds provides a strong basis for its potential applications.[9] It is primarily considered a scaffold for creating derivatives with therapeutic activity.

Role as a Kinase Inhibitor Scaffold

The purine scaffold is a well-established pharmacophore for kinase inhibitors. Many FDA-approved drugs and clinical candidates feature a substituted purine ring that mimics the endogenous ATP ligand, competing for the enzyme's active site. Derivatives of 6-Chloro-9-cyclopropyl-9H-purine have been investigated as inhibitors of various kinases implicated in cancer and inflammation.[2]

-

Oncogenic Kinases: Studies have shown that 2,6,9-trisubstituted purines can inhibit kinases crucial for leukemia cell survival, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD.[2]

-

Inflammatory Kinases: The purine core is also a key component in inhibitors of kinases in inflammatory pathways, such as Interleukin-1 receptor-associated kinase 4 (IRAK-4), which is a critical node in Toll-like receptor (TLR) signaling.[10]

Caption: Hypothetical inhibition of the IRAK-4 signaling pathway.

Anti-inflammatory and Antiviral Potential

Beyond kinase inhibition, purine analogs have shown broad biological activity. Some derivatives act as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is central to inflammatory responses.[3][9] The parent compound, 6-chloropurine, is known to be metabolized into the antitumor agent 6-mercaptopurine and exhibits antineoplastic properties.[7][11]

Key Experimental Protocol: SNAr for Library Synthesis

The primary application of 6-Chloro-9-cyclopropyl-9H-purine is as a starting material for parallel synthesis. The following protocol details a general method for creating a library of 6-amino-purine derivatives.

Caption: General workflow for parallel library synthesis.

-

Expertise & Causality: This protocol uses a base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction, driving it to completion. A high-boiling polar solvent like n-butanol or DMF is often used to ensure all reactants remain in solution at elevated temperatures.

-

Preparation: In an array of reaction vials, add 6-Chloro-9-cyclopropyl-9H-purine (1.0 eq).

-

Reagent Addition: To each vial, add a unique primary or secondary amine (1.2 eq) and DIPEA (2.0 eq). Add n-butanol as the solvent.

-

Controls:

-

Negative Control: A vial containing only the starting material and reagents but kept at room temperature to check for background degradation.

-

Positive Control: A reaction with a well-behaved amine (e.g., benzylamine) to validate the reaction conditions.

-

-

Reaction: Seal the vials and heat the array to 100°C for 4-16 hours.

-

Analysis: After cooling, take an aliquot from each vial for LC-MS analysis to confirm the formation of the desired product by checking for the expected mass.

-

Purification: The products can be purified using automated preparative HPLC.

-

Library Generation: The purified compounds are solvent-evaporated, weighed, and formatted into plates for biological screening.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of 6-Chloro-9-cyclopropyl-9H-purine and its derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two purine protons (H2 and H8), typically as singlets between 8.0-9.0 ppm. The cyclopropyl group will present complex multiplets in the upfield region (approx. 0.5-1.5 ppm).[2]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signals for the purine ring carbons and the upfield signals of the cyclopropyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The compound will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent protonated molecular ion [M+H]⁺ at m/z 195.04.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is standard. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm).

Conclusion

6-Chloro-9-cyclopropyl-9H-purine is a high-value chemical scaffold for drug discovery and development. Its basic properties are defined by the purine core, which is modified by an activating chloro group and a stabilizing cyclopropyl moiety. While its intrinsic biological activity is not a primary focus, its utility as a versatile intermediate for generating diverse libraries of substituted purines is well-established in principle. The straightforward SNAr chemistry at the C6 position allows researchers to rapidly explore structure-activity relationships, making this compound a powerful tool in the rational design of novel kinase inhibitors and other targeted therapeutics.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine.

- Amer, A., El-Sayed, T., Al-Warhi, T., Al-Omaim, W., Al-Qahtani, S., Al-Ghamdi, S., ... & El-Emam, A. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.

- PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine.

- BenchChem. (n.d.). The Efficacy of 6-Chloro-8-cyclopropyl-9H-purine: An Analysis of Available Data.

- Pavlíková, V., Kuchař, M., Jorda, R., Gucký, T., Řezníčková, E., Šlechtová, T., ... & Kryštof, V. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.

- PubMed Central. (2024). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.

- (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- BenchChem. (n.d.). Comparative Analysis: 6-Chloro-8-cyclopropyl-9H-purine versus Commercially Available Drugs.

- MedchemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine).

- Kim, J., Lee, J., Lee, S., Kim, H., Kim, C., Kim, J., & Park, H. (2024). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects.

- BenchChem. (n.d.). Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide.

- Biosynth. (n.d.). 6-Chloro-9-(2'-deoxy-2'-fluoro-b-D-ribofuranosyl)purine.

- PubChem. (n.d.). 6-Chloropurine.

- Sigma-Aldrich. (n.d.). 9-cyclopropyl-9H-purine-6-carboxylic acid.

- ChemicalBook. (n.d.). 2-Amino-6-cyclopropylamino-9H-purine - Safety Data Sheet.

- ChemicalBook. (n.d.). 2-Amino-6-cyclopropylamino-9H-purine.

- (n.d.). Synthesis and biochemical properties of 8-amino-6-fluoro-9-beta-D-ribofuranosyl-9H-purine.

- USP Store. (n.d.). Abacavir Related Compound D (20 mg) (N6-Cyclopropyl-9-{(1R,4S) -.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- BenchChem. (n.d.). Application Notes and Protocols: 6-Chloro-8-cyclopropyl-9H-purine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. biosynth.com [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-9-cyclopropyl-9H-purine: Chemical Structure and Analysis

This technical guide provides a comprehensive overview of 6-Chloro-9-cyclopropyl-9H-purine, a synthetic purine derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecule's chemical structure, physicochemical properties, and a detailed analysis of the methodologies for its characterization. The insights provided herein are grounded in established analytical principles and data from closely related analogues, offering a robust framework for laboratory investigation.

Introduction: The Significance of Substituted Purines

Purine analogues are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including antiviral and antineoplastic properties.[1] These molecules function as antimetabolites, interfering with the synthesis of nucleic acids, which is crucial for the proliferation of cancer cells and the replication of viruses.[2][3] The strategic substitution on the purine core can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic profile.

6-Chloro-9-cyclopropyl-9H-purine is a notable example of such a tailored molecule. The presence of a chlorine atom at the 6-position provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The cyclopropyl group at the 9-position is a key structural feature. This small, rigid ring system can enhance the binding affinity to target enzymes and improve metabolic stability, properties that are highly desirable in drug candidates.

This guide will provide a detailed exploration of the chemical identity of 6-Chloro-9-cyclopropyl-9H-purine and a practical guide to its analytical characterization using modern spectroscopic and chromatographic techniques.

Chemical Structure and Physicochemical Properties

The foundational step in the study of any novel compound is the thorough characterization of its chemical structure and physical properties.

Chemical Structure

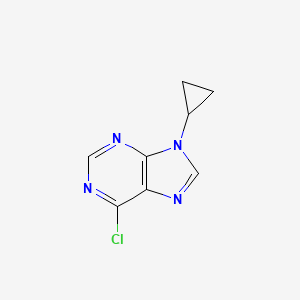

The chemical structure of 6-Chloro-9-cyclopropyl-9H-purine is depicted below:

Caption: 2D Chemical Structure of 6-Chloro-9-cyclopropyl-9H-purine.

The molecule consists of a purine core, which is a bicyclic aromatic heterocycle, with a chlorine atom attached to the C6 position and a cyclopropyl group attached to the N9 position.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-9-cyclopropyl-9H-purine is presented in the table below. These properties are crucial for understanding the compound's solubility, stability, and potential for oral absorption. The data is primarily sourced from the PubChem database.[4]

| Property | Value | Source |

| IUPAC Name | 6-chloro-9-cyclopropylpurine | PubChem[4] |

| CAS Number | 6627-30-1 | PubChem[4] |

| Molecular Formula | C₈H₇ClN₄ | PubChem[4] |

| Molecular Weight | 194.62 g/mol | PubChem[4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General for purine analogs |

Synthesis Overview

While a detailed synthesis protocol is beyond the scope of this analytical guide, a brief overview of a common synthetic route is instructive. 6-Chloro-9-cyclopropyl-9H-purine can be synthesized from commercially available starting materials. A plausible synthetic pathway involves the reaction of 6-chloropurine with a suitable cyclopropylating agent. For instance, a Mitsunobu reaction between 6-chloropurine and cyclopropanol would be a viable approach.[5]

Caption: A generalized synthetic workflow for 6-Chloro-9-cyclopropyl-9H-purine.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 6-Chloro-9-cyclopropyl-9H-purine. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms in 6-Chloro-9-cyclopropyl-9H-purine. The predicted chemical shifts are based on the analysis of structurally similar compounds found in the literature.[6][7]

The ¹H NMR spectrum is expected to show distinct signals for the purine ring protons and the cyclopropyl protons.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | C2-H |

| ~8.0 | s | 1H | C8-H |

| ~3.5 | m | 1H | N9-CH (cyclopropyl) |

| ~1.2 - 1.4 | m | 4H | -CH₂- (cyclopropyl) |

Causality Behind Expected Shifts:

-

The protons on the aromatic purine ring (C2-H and C8-H) are expected to appear in the downfield region (δ > 7 ppm) due to the deshielding effect of the aromatic ring current.

-

The methine proton of the cyclopropyl group directly attached to the nitrogen atom (N9-CH) will be shifted downfield compared to the methylene protons due to the electron-withdrawing effect of the purine ring.

-

The methylene protons of the cyclopropyl group will appear in the upfield region (δ < 2 ppm), characteristic of aliphatic protons in a strained ring system.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C6 |

| ~151 | C2 |

| ~149 | C4 |

| ~143 | C8 |

| ~131 | C5 |

| ~32 | N9-CH (cyclopropyl) |

| ~8 | -CH₂- (cyclopropyl) |

Causality Behind Expected Shifts:

-

The carbon atoms of the purine ring are sp² hybridized and will appear in the downfield region (δ > 100 ppm).

-

The carbon atom attached to the electronegative chlorine atom (C6) is expected to be significantly deshielded.

-

The sp³ hybridized carbon atoms of the cyclopropyl group will appear in the upfield region (δ < 40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.

Expected Mass Spectrum Data (Electron Impact - EI):

| m/z | Interpretation |

| 194/196 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ |

| 165 | Loss of the cyclopropyl group [M - C₃H₅]⁺ |

| 130 | Loss of chlorine [M - Cl]⁺ |

Causality Behind Expected Fragmentation:

-

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This is a definitive indicator of the presence of a single chlorine atom.

-

The bond between the purine ring and the cyclopropyl group, as well as the carbon-chlorine bond, are likely sites of fragmentation under EI conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Chloro-9-cyclopropyl-9H-purine is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1610-1580 | C=N and C=C stretching in the purine ring |

| ~1350-1300 | C-N stretch |

| ~800-700 | C-Cl stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 6-Chloro-9-cyclopropyl-9H-purine and for quantitative analysis. A reverse-phase HPLC method is generally suitable for purine analogs.[8][9]

Proposed HPLC Method:

Caption: A typical HPLC workflow for the analysis of 6-Chloro-9-cyclopropyl-9H-purine.

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

-

Sample Preparation: Accurately weigh a small amount of 6-Chloro-9-cyclopropyl-9H-purine and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Set the column oven temperature to 30 °C.

-

Set the UV detector wavelength to 265 nm.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

-

Analysis: Inject the sample and run a gradient elution program. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

-

Data Analysis: Integrate the peak corresponding to 6-Chloro-9-cyclopropyl-9H-purine. The purity can be calculated based on the area percentage of the main peak.

Causality Behind Method Choices:

-

A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.

-

A gradient elution is often necessary to achieve good separation of the main compound from any potential impurities with different polarities.

-

The UV detection wavelength of 265 nm is chosen based on the expected UV absorbance maximum for the purine chromophore.[10]

Conclusion

The structural and analytical characterization of 6-Chloro-9-cyclopropyl-9H-purine is a critical step in its evaluation as a potential therapeutic agent. This technical guide has provided a comprehensive framework for its identification and purity assessment, leveraging a combination of spectroscopic and chromatographic techniques. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their pursuit of novel purine-based therapeutics. The multifaceted analytical approach described herein ensures a high degree of confidence in the identity and quality of this promising compound.

References

-

Massive Bio. (2026, January 20). Purine Nucleoside Analog. [Link]

- Malinowska, K., & Wąsik, M. (2014). Use of selected purine analogs in neoplastic and autoimmune diseases. Postepy higieny i medycyny doswiadczalnej, 68, 105-112.

-

Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024, November 6). YouTube. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. PubChem. [Link]

-

Johnson, S. A., & Thomas, W. (2000). Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies. Hematological oncology, 18(4), 141–153. [Link]

-

Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(15), 5789. [Link]

-

Lavecchia, A., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3333. [Link]

- Vijaya Kumar, P., Narasimha Spoorthy, Y., & Rvindranath, L. K. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 221-226.

-

Lee, K., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters, 14(7), 963–970. [Link]

-

Veeprho. (n.d.). Abacavir Cyclopropyl Diamino Purine Impurity. [Link]

-

GlobeSynth Pharma Tech. (n.d.). Impurities. [Link]

-

Tozzi, M. G., et al. (2006). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 15–23. [Link]

-

Optional. (n.d.). 2-AMINO-6-CHLORO-9-(CYCLOHEXYLMETHYL)-9H-PURINE - Optional[13C NMR]. [Link]

-

Morris, G. S., & Simmonds, H. A. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica chimica acta, 102(1), 19–28. [Link]

- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. hmdb.ca [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

6-Chloro-9-cyclopropyl-9H-purine: A Technical Guide for Advanced Research

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged with 6-Chloro-9-cyclopropyl-9H-purine. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in drug discovery, and essential safety information. The content herein is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Core Compound Profile

6-Chloro-9-cyclopropyl-9H-purine, identified by the CAS Number 6627-30-1 , is a synthetic purine derivative.[1] Its structure is characterized by a purine core with a chlorine atom at the 6-position and a cyclopropyl group at the 9-position. This unique combination of a reactive chloro group and a conformationally rigid cyclopropyl moiety makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6627-30-1 | PubChem[1] |

| Molecular Formula | C₈H₇ClN₄ | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-9-cyclopropylpurine | PubChem[1] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Melting Point | Not experimentally determined; a related compound, 2-Amino-6-cyclopropylamino-9H-purine, has a melting point of 172-174°C.[3] | ChemicalBook[3] |

| Solubility | Not experimentally determined; a related compound is slightly soluble in DMSO and Methanol.[3] | ChemicalBook[3] |

| Stability | Store in a cool, dry place. Stable under recommended storage conditions. | General Chemical Handling |

Synthesis Protocol: N-Alkylation of a Purine Core

The synthesis of 6-Chloro-9-cyclopropyl-9H-purine can be achieved through the N-alkylation of 6-chloropurine with a cyclopropyl halide. The following protocol is adapted from a similar synthesis of a 2,6-disubstituted purine derivative and provides a robust method for obtaining the target compound.[4]

Causality of Experimental Choices:

-

Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the purine nitrogen, facilitating its nucleophilic attack on the cyclopropyl halide. Its insolubility in DMF allows for easy removal by filtration.

-

Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Reaction Temperature (Room Temperature): The reaction proceeds efficiently at room temperature, minimizing the potential for side reactions or degradation of the starting materials and product.

-

Purification (Column Chromatography): Silica gel column chromatography is a standard and effective method for separating the desired 9-substituted product from any unreacted starting materials and the isomeric 7-substituted byproduct.

Experimental Workflow Diagram:

Caption: Synthesis workflow for 6-Chloro-9-cyclopropyl-9H-purine.

Step-by-Step Methodology:

-

Reactant Preparation: In a clean, dry round-bottom flask, suspend 6-chloropurine (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add cyclopropyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the solid potassium carbonate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-Chloro-9-cyclopropyl-9H-purine.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

6-Chloro-9-cyclopropyl-9H-purine is a valuable building block for the synthesis of a diverse range of biologically active molecules. The purine scaffold is a well-established pharmacophore, and its derivatives have been investigated for various therapeutic applications.[5]

Kinase Inhibitors for Oncology

Substituted purines are known to function as ATP-competitive kinase inhibitors.[6] The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. The 6-chloro position of the purine ring is readily amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity against specific kinases. For instance, derivatives of 2,6,9-trisubstituted purines have been synthesized and shown to inhibit Bcr-Abl and BTK, kinases implicated in leukemia.[4]

Anti-inflammatory Agents

Purine derivatives have also been explored as inhibitors of inflammatory signaling pathways. The Toll-like receptor 4 (TLR4) signaling pathway, which involves the adaptor protein MyD88 and the transcription factor NF-κB, is a key regulator of the inflammatory response. Novel 9-cinnamyl-9H-purine derivatives have been shown to inhibit this pathway, suggesting that compounds derived from 6-Chloro-9-cyclopropyl-9H-purine could be developed as anti-inflammatory agents.[2]

Illustrative Signaling Pathway: TLR4/MyD88/NF-κB Inhibition

The following diagram illustrates a potential mechanism of action for purine derivatives as anti-inflammatory agents through the inhibition of the TLR4 signaling pathway.

Caption: Potential inhibition of the TLR4/MyD88/NF-κB signaling pathway by purine derivatives.

Safety and Handling

As a laboratory chemical, 6-Chloro-9-cyclopropyl-9H-purine should be handled with appropriate care. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning: Harmful if swallowed (H302) |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |

| Specific Target Organ Toxicity | Warning: May cause respiratory irritation (H335) |

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

6-Chloro-9-cyclopropyl-9H-purine is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds. The synthesis protocol and safety information provided in this guide are intended to facilitate further research and development in this promising area. As with all laboratory chemicals, adherence to proper safety protocols is paramount.

References

-

Gomez, G., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(16), 4969. Available at: [Link]

-

Lee, J., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. Pharmaceuticals, 16(7), 941. Available at: [Link]

-

PubChem. (n.d.). 6-chloro-9-cyclopropyl-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246967, 6-chloro-9-cyclopropyl-9H-purine. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. Retrieved from [Link]

Sources

- 1. 6-chloro-9-cyclopropyl-9H-purine | C8H7ClN4 | CID 246967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-9-cyclopropyl-9H-purine

Introduction: The Significance of 6-Chloro-9-cyclopropyl-9H-purine in Modern Drug Discovery

6-Chloro-9-cyclopropyl-9H-purine is a key heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The purine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, including antiviral and anticancer drugs. The introduction of a cyclopropyl group at the N9 position imparts unique conformational constraints and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles of the final drug candidates. This guide provides a comprehensive overview of the synthesis of 6-Chloro-9-cyclopropyl-9H-purine, delving into the underlying chemical principles, detailed experimental protocols, and critical analytical validation steps.

Strategic Overview of the Synthetic Pathway

The synthesis of 6-Chloro-9-cyclopropyl-9H-purine is most effectively approached via a two-step sequence. This strategy is predicated on the reliable and well-documented preparation of the purine core, followed by a regioselective introduction of the cyclopropyl moiety.

Caption: Overall synthetic workflow for 6-Chloro-9-cyclopropyl-9H-purine.

This guide will first detail the synthesis of the crucial intermediate, 6-Chloro-9H-purine, from the readily available starting material, hypoxanthine. Subsequently, it will explore the pivotal N9-cyclopropylation step, presenting a robust protocol and discussing the critical aspect of regiochemical control.

Part 1: Synthesis of the 6-Chloro-9H-purine Intermediate

The conversion of hypoxanthine to 6-Chloro-9H-purine is a classic and efficient chlorination reaction.[1] The most common and reliable method employs phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[2]

Causality Behind Experimental Choices:

-

Phosphoryl Chloride (POCl₃): This reagent serves as both the chlorinating agent and a dehydrating agent. The hydroxyl group of the tautomeric form of hypoxanthine (a lactam) is converted into a good leaving group, which is then displaced by a chloride ion.

-

N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Its high boiling point is also advantageous for reactions requiring elevated temperatures.

Experimental Protocol: Synthesis of 6-Chloro-9H-purine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add hypoxanthine (1.0 eq) and N,N-dimethylaniline (2.5 eq).

-

Reagent Addition: Carefully add phosphoryl chloride (10.0 eq) to the flask under a nitrogen atmosphere. The reaction is exothermic, so addition should be controlled.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

-

Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 7-8. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from hot water or ethanol to yield 6-Chloro-9H-purine as a crystalline solid.

| Parameter | Typical Value |

| Yield | 70-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Molecular Formula | C₅H₃ClN₄ |

| Molecular Weight | 154.56 g/mol |

Table 1: Physical and Chemical Properties of 6-Chloro-9H-purine.

Part 2: N9-Cyclopropylation of 6-Chloro-9H-purine

The introduction of the cyclopropyl group at the N9 position of the purine ring is the most critical step in this synthesis. Direct alkylation is a common method, but it is often plagued by a lack of regioselectivity, yielding a mixture of N9 and N7 isomers.[3]

Caption: Competing pathways in the alkylation of 6-chloropurine.

To achieve high N9 selectivity, careful selection of the reaction conditions is paramount. The following protocol is adapted from established procedures for the N-alkylation of purines and related heterocycles.[4][5]

Experimental Protocol: N9-Cyclopropylation

-

Reaction Setup: To a solution of 6-Chloro-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Reagent Addition: Add cyclopropyl bromide (1.5 eq) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Remove the DMF under reduced pressure.

-

Isolation and Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N9 and N7 isomers.

| Parameter | Expected Value |

| Yield (N9 isomer) | 50-70% |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol |

Table 2: Expected Properties of 6-Chloro-9-cyclopropyl-9H-purine.

Part 3: Self-Validating the Synthesis: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 6-Chloro-9-cyclopropyl-9H-purine, and critically, to verify the regiochemistry of the cyclopropylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the N9 and N7 isomers.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons and the cyclopropyl group. The cyclopropyl protons will appear as multiplets in the upfield region (typically 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum is the definitive method for confirming N9 substitution. It has been established that for N9-alkylated 6-chloropurines, the chemical shift of the C5 carbon is approximately 132 ppm. In contrast, for the N7 isomer, the C5 chemical shift is shielded and appears at a lower value of around 123 ppm.[3]

Expected ¹³C NMR Chemical Shifts (in ppm, referenced to CDCl₃):

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C6 | ~151 | Carbon attached to chlorine. |

| C2 | ~151 | Purine ring carbon. |

| C4 | ~149 | Purine ring carbon. |

| C8 | ~143 | Purine ring carbon. |

| C5 | ~132 | Key indicator of N9 substitution. |

| CH (cyclopropyl) | ~35 | Methine carbon of the cyclopropyl group. |

| CH₂ (cyclopropyl) | ~7 | Methylene carbons of the cyclopropyl group. |

Table 3: Predicted ¹³C NMR data for 6-Chloro-9-cyclopropyl-9H-purine.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the final product. For 6-Chloro-9-cyclopropyl-9H-purine (C₈H₇ClN₄), the expected mass spectrum will show a molecular ion peak [M]⁺ at m/z 194 and an isotope peak [M+2]⁺ at m/z 196 with a characteristic 3:1 ratio, confirming the presence of one chlorine atom.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-substantiated synthetic route to 6-Chloro-9-cyclopropyl-9H-purine. The two-step process, involving the chlorination of hypoxanthine followed by a regioselective N9-cyclopropylation, provides a practical approach for obtaining this valuable building block. The emphasis on the causality behind the experimental choices and the detailed analytical methods for structural verification ensures the trustworthiness and reproducibility of the synthesis. Researchers and drug development professionals can utilize this guide to confidently produce 6-Chloro-9-cyclopropyl-9H-purine for the development of novel therapeutic agents.

References

-

Barreca, M. L., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3328. [Link]

-

Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 7(15), 12845–12861. [Link]

- Elion, G. B., & Hitchings, G. H. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.

- Davoll, J., & Lowy, B. A. (1951). The Chemistry of the Purines. I. A New General Synthesis of Purines. Journal of the American Chemical Society, 73(4), 1650–1655.

- Patel, H. M., et al. (2015). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. International Journal of ChemTech Research, 8(7), 173-179.

- Wang, L., et al. (2012).

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Stýskala, J., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 11(53), 33569-33581. [Link]

- Robins, R. K., & Lin, H. H. (1957). Potential Purine Antagonists. I. Synthesis of Some 9-Alkyl- and 9-Arylpurines. Journal of the American Chemical Society, 79(2), 490–494.

Sources

- 1. youtube.com [youtube.com]

- 2. jchps.com [jchps.com]

- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of 6-Chloro-9-cyclopropyl-9H-purine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Potential of a Versatile Purine Scaffold

Within the vast chemical space of heterocyclic compounds, the purine core stands as a "privileged scaffold," a foundational structure from which a multitude of biologically active molecules have been engineered. This guide focuses on a specific, yet under-characterized, member of this family: 6-Chloro-9-cyclopropyl-9H-purine (CAS No. 6627-30-1). While current scientific literature primarily documents this compound as a synthetic intermediate in the development of more complex molecules targeting entities such as the m6A-RNA reader YTHDC1 and pathways involved in Klotho gene expression, its intrinsic biological activities remain largely unexplored.[1][2][3]

This technical guide, therefore, adopts a forward-looking, expert-driven perspective. In the absence of direct mechanistic studies, we will dissect the molecule's constituent parts—the 6-chloropurine core and the N9-cyclopropyl moiety—to postulate its most probable mechanisms of action. This document is designed not as a summary of existing data, but as a strategic roadmap for researchers, providing both a theoretical framework and actionable experimental protocols to unlock the therapeutic potential of 6-Chloro-9-cyclopropyl-9H-purine.

Part 1: The 6-Chloropurine Core - A Reactive Hub for Biological Engagement

The 6-chloropurine scaffold is a cornerstone of medicinal chemistry, prized for its synthetic versatility and inherent biological relevance. The chlorine atom at the 6-position is an excellent leaving group, rendering the purine ring susceptible to nucleophilic aromatic substitution. This reactivity is the lynchpin for creating vast libraries of 6-substituted purines, where the chlorine can be displaced by amines, thiols, alcohols, and other nucleophiles to generate compounds with diverse pharmacological profiles.

Historically, 6-chloropurine has served as a key precursor for therapeutic agents like 6-mercaptopurine, an established antimetabolite used in cancer chemotherapy.[4][5][6] The fundamental principle behind the activity of many purine analogs is their ability to mimic endogenous purines (adenine and guanine), thereby disrupting essential cellular processes.

Potential Implications for 6-Chloro-9-cyclopropyl-9H-purine:

-

Metabolic Conversion: The compound could be metabolized in vivo, with the chloro group being displaced by endogenous nucleophiles like glutathione. This could lead to the formation of active metabolites.

-

Direct Interaction: The electrophilic nature of the C6 carbon could facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in the active sites of target proteins, although this is less common for simple chloro substituents compared to more activated groups.

-

Antimetabolite Activity: As a purine analog, the molecule could interfere with the de novo and salvage pathways of purine synthesis, leading to the depletion of nucleotide pools essential for DNA and RNA synthesis.[7]

Part 2: The N9-Cyclopropyl Group - A Determinant of Potency and Selectivity

The substituent at the N9 position of the purine ring is critical for orienting the molecule within a protein's binding pocket and fine-tuning its physicochemical properties. The cyclopropyl group, in particular, is a favored moiety in modern drug design for several reasons:

-

Conformational Rigidity: The three-membered ring restricts the rotational freedom of the substituent, which can lead to a more favorable entropic profile upon binding to a target.

-

Increased Lipophilicity: The cyclopropyl group enhances the molecule's lipophilicity compared to a hydrogen or methyl group, which can improve membrane permeability and cellular uptake.

-

Metabolic Stability: The C-C bonds of the cyclopropyl ring are generally resistant to metabolic degradation, potentially increasing the compound's half-life.

-

Unique Spatial Interactions: The compact, three-dimensional nature of the cyclopropyl ring can access small, specific pockets within a target protein that larger or more flexible groups cannot.

The precedence for N9-cycloalkyl purines as potent bioactive agents is well-established. For instance, N9-cis-cyclobutylpurine derivatives have been successfully designed as potent low-nanomolar inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK5.[8] This underscores the potential for the N9-cyclopropyl group in our molecule of interest to confer high-affinity binding to specific protein targets.

Part 3: Postulated Mechanisms of Action and Therapeutic Hypotheses

By synthesizing the properties of its core scaffold and key substituent, we can propose several evidence-based hypotheses for the mechanism of action of 6-Chloro-9-cyclopropyl-9H-purine.

Hypothesis 1: ATP-Competitive Kinase Inhibition

The purine scaffold is a classic "hinge-binding" motif found in a vast number of kinase inhibitors. It mimics the adenine portion of ATP, forming hydrogen bonds with the backbone of the kinase hinge region. The N9 and C6 positions are typically vectors for introducing substituents that occupy the hydrophobic pocket and the ribose-binding site, respectively, to confer potency and selectivity.

Plausible Targets: Given the structural similarities to known purine-based inhibitors, 6-Chloro-9-cyclopropyl-9H-purine could potentially inhibit a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): As seen with N9-cyclobutyl analogs.[8]

-

Tyrosine Kinases: Such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3, which are often targeted by substituted purines in hematological malignancies.[9]

-

Glycogen Synthase Kinase 3β (GSK-3β): A key enzyme in various signaling pathways, including those implicated in neurodegenerative diseases.[10]

Caption: Hypothetical inhibition of pro-survival signaling pathways.

Hypothesis 2: Antiviral Activity via Polymerase Inhibition

Purine analogs are a cornerstone of antiviral therapy.[11] Their mechanism often involves intracellular phosphorylation by host or viral kinases to form the corresponding triphosphate nucleotide analog. This analog is then incorporated into the growing viral DNA or RNA chain by a viral polymerase, leading to chain termination or a non-functional genome.

Plausible Viral Targets:

-

Herpesviruses (e.g., VZV, HSV): Some 6-chloropurine derivatives have shown activity against varicella-zoster virus (VZV), dependent on phosphorylation by the viral thymidine kinase.[11]

-

Coronaviruses (e.g., SARS-CoV): Nucleoside analogs featuring a 6-chloropurine base have been investigated as anti-SARS-CoV agents, with the chloro group at the 6-position being identified as important for activity.[12][13]

Hypothesis 3: Anti-inflammatory Effects

The purine scaffold is also present in molecules that modulate inflammatory signaling. For instance, certain purine derivatives can inhibit pathways like the TLR4/MyD88/NF-κB axis, which is central to the innate immune response.

Plausible Mechanism: 6-Chloro-9-cyclopropyl-9H-purine could potentially interfere with key signaling nodes in inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Part 4: A Practical Guide to Mechanistic Elucidation

To move from hypothesis to evidence, a structured, multi-pronged experimental approach is required. The following protocols provide a self-validating system to identify the molecular target(s) and elucidate the mechanism of action of 6-Chloro-9-cyclopropyl-9H-purine.

Phase 1: Target Identification - Finding the Binding Partner

The primary challenge is to identify the cellular proteins that physically interact with the compound. Both affinity-based and label-free methods should be employed for comprehensive and cross-validated results.

Protocol 1: Affinity-Based Target Pulldown

This method involves chemically modifying the compound to "fish" for its binding partners in a cell lysate.

-

Probe Synthesis: Synthesize an analog of 6-Chloro-9-cyclopropyl-9H-purine that incorporates a linker and a terminal alkyne or biotin tag. The linker position must be chosen carefully to minimize disruption of the original compound's binding mode.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for kinase inhibitor screening or immune cells for inflammation studies).

-

Incubation & Immobilization:

-

For Biotin Probe: Incubate the biotinylated probe with the lysate. Then, capture the probe-protein complexes using streptavidin-coated magnetic beads.

-

For Alkyne Probe: Incubate the alkyne probe with the lysate. Perform a click chemistry reaction to attach a biotin-azide tag, then capture with streptavidin beads.

-

-

Washing & Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: Candidate proteins are those that are significantly enriched in the probe pulldown compared to a control (e.g., beads alone or a pulldown with an inactive analog).

Caption: Workflow for affinity-based target identification.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This label-free method leverages the principle that a small molecule binding to a protein can stabilize it against proteolysis.

-

Lysate Treatment: Treat aliquots of cell lysate with 6-Chloro-9-cyclopropyl-9H-purine at various concentrations. A vehicle-only (e.g., DMSO) sample serves as the control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.

-

Quench & Denature: Stop the digestion and denature the remaining proteins by adding SDS-PAGE loading buffer and heating.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Analysis: Compare the banding patterns between the drug-treated and control lanes. Proteins that are protected from digestion by the compound will appear as more intense bands in the treated lanes. These bands can be excised and identified by mass spectrometry.

Phase 2: Target Validation and Mechanistic Confirmation

Once candidate targets are identified, their interaction with the compound must be validated biochemically and in a cellular context.

| Validation Method | Objective | Experimental Protocol |

| Biochemical Binding Assays | Quantify the binding affinity between the compound and the purified target protein. | Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow solutions of 6-Chloro-9-cyclopropyl-9H-purine over the surface to measure association (k_on) and dissociation (k_off) rates, yielding the dissociation constant (K_D). |

| Enzymatic Assays | Determine if the compound inhibits the enzymatic activity of the target. | Kinase Activity Assay: For a candidate kinase, use a system (e.g., ADP-Glo™, Z'-LYTE™) that measures ATP consumption or substrate phosphorylation in the presence of varying concentrations of the compound to determine the IC₅₀ value. |

| Cellular Target Engagement | Confirm that the compound engages the target protein inside living cells. | Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, then heat the cells to various temperatures. Lyse the cells and quantify the amount of soluble target protein remaining by Western blot. A binding event will stabilize the protein, shifting its melting curve to a higher temperature. |

| Downstream Pathway Analysis | Assess the functional consequence of target engagement in cells. | Western Blotting: Treat cells with the compound and probe for the phosphorylation status of known downstream substrates of the target protein (e.g., phospho-ERK for the MAPK pathway). A reduction in phosphorylation would confirm target inhibition. |

Conclusion: From Intermediate to Investigational Agent

While 6-Chloro-9-cyclopropyl-9H-purine is currently positioned in the literature as a synthetic tool, its structural features strongly suggest a high potential for intrinsic biological activity. The combination of a reactive 6-chloropurine core and a conformationally rigid N9-cyclopropyl group makes it a compelling candidate for development as a kinase inhibitor, an antiviral agent, or an anti-inflammatory molecule. The true mechanism of action can only be unveiled through rigorous experimental inquiry. This guide provides the conceptual framework and a detailed, actionable set of protocols for the scientific community to systematically investigate this promising compound, potentially transforming it from a chemical intermediate into a valuable lead for drug discovery.

References

-

Min, J. Y., & Kim, Y. M. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Archives of Pharmacal Research, 31(7), 839-844. [Link]

-

Bacci, M., et al. (2022). Structure-based design of ligands of the m6A-RNA reader YTHDC1. European Journal of Medicinal Chemistry Reports, 5, 100041. [Link]

-

Montgomery, J. A., & Temple Jr, C. (1961). Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. Journal of the American Chemical Society, 83(3), 630-635. [Link]

-

Wigerinck, P., et al. (1991). Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. Journal of Medicinal Chemistry, 34(7), 2367-2371. [Link]

-

Bertrand, J., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(21), 5037. [Link]

-

Hwang, J. Y., et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4353-4357. [Link]

-

Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108409. [Link]

-

Vančo, J., et al. (2012). Anti-inflammatory active gold(I) complexes involving 6-substituted-purine derivatives. Journal of Inorganic Biochemistry, 117, 236-244. [Link]

-

Srivastava, A. K., & Misra, N. (2014). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 58-62. [Link]

-

Immunomart. (n.d.). 6-Chloropurine. [Link]

- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.

-

Krchňák, V., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science, 17(8), 461-466. [Link]

-

Allison, A. C. (2000). Molecular mechanisms of new immunosuppressants. Lupus, 9(8), 577-591. [Link]

-

Alchem.Pharmtech. (n.d.). 2,4-Dimethyl-1-(pentan-3-yl)benzene. [Link]

-

Toshniwal Paharia, P. (2022). New antiviral mechanism of action for an FDA-approved thiopurine known as 6-thioguanine. News-Medical.Net. [Link]

-

Autech Industry Co.,Limited. (n.d.). cas 6627-30-1|| where to buy 6-chloro-9-cyclopropyl-9H-purine. [Link]

- Addgene. (2022).

-

Bacci, M., et al. (2022). Structure-based design of ligands of the m6A-RNA reader YTHDC1. ResearchGate. [Link]

Sources

- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 2. WO2022011171A1 - Novel compounds and methods for increasing klotho gene expression - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloropurine - Immunomart [immunomart.com]

- 5. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Molecular mechanisms of new immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Chloropurine: Antiviral Nucleoside Scaffold and Synthetic Building Block_Chemicalbook [m.chemicalbook.com]

- 14. Anti-inflammatory active gold(I) complexes involving 6-substituted-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 6-Chloro-9-cyclopropyl-9H-purine: A Technical Guide for Advanced Research

Introduction: The Architectural Significance of the Purine Scaffold

The purine core is a privileged scaffold in medicinal chemistry, forming the basis of endogenous molecules crucial to life, such as adenine and guanine. Its inherent ability to interact with a wide array of biological targets has made it a cornerstone in the development of therapeutics for a multitude of diseases. The strategic functionalization of the purine ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a particularly intriguing derivative, 6-Chloro-9-cyclopropyl-9H-purine, a molecule poised as a versatile intermediate for the synthesis of novel bioactive compounds. The presence of the chloro group at the 6-position provides a reactive handle for nucleophilic substitution, while the cyclopropyl moiety at the N9-position can enhance metabolic stability and binding affinity to target proteins. This document will provide an in-depth exploration of the synthesis, chemical behavior, and potential applications of this compound, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Chloro-9-cyclopropyl-9H-purine is essential for its application in synthetic and biological contexts. The table below summarizes key computed properties for this molecule[1].

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄ | PubChem CID 246967[1] |

| Molecular Weight | 194.62 g/mol | PubChem CID 246967[1] |

| XLogP3-AA | 0.5 | PubChem CID 246967[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 246967[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID 246967[1] |

| Rotatable Bond Count | 1 | PubChem CID 246967[1] |

| Exact Mass | 194.0359239 Da | PubChem CID 246967[1] |

| Topological Polar Surface Area | 43.6 Ų | PubChem CID 246967[1] |

| Heavy Atom Count | 13 | PubChem CID 246967[1] |

| Complexity | 208 | PubChem CID 246967[1] |

Strategic Synthesis of 6-Chloro-9-cyclopropyl-9H-purine

While specific literature detailing the synthesis of 6-Chloro-9-cyclopropyl-9H-purine is not abundant, a robust synthetic strategy can be devised based on established methodologies for the preparation of analogous N9-substituted purines. The most logical and efficient approach involves the alkylation of 6-chloropurine with a suitable cyclopropyl-containing electrophile.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 6-chloropurine and introduces the cyclopropyl group at the N9 position. A common and effective method for such N-alkylation is the Mitsunobu reaction or direct alkylation using a cyclopropyl halide.

Sources

The Strategic Core of Drug Discovery: A Technical Guide to 6-Chloro-9-cyclopropyl-9H-purine Derivatives and Analogs

This guide provides an in-depth exploration of the 6-chloro-9-cyclopropyl-9H-purine scaffold, a privileged structure in modern medicinal chemistry. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action that underpin the therapeutic potential of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core for the discovery of novel therapeutics.

The Architectural Significance of the 6-Chloro-9-cyclopropyl-9H-purine Scaffold

The purine ring system is a cornerstone of life, forming the basic framework for the nucleobases adenine and guanine.[1] This inherent biological relevance has made purine analogs a fertile ground for the development of a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] The introduction of a chlorine atom at the 6-position and a cyclopropyl group at the N-9 position of the purine ring creates a unique chemical entity with significant potential for targeted drug design.

The 6-chloro substituent serves as a versatile synthetic handle, readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse compound libraries.[2] This reactivity is crucial for exploring the chemical space around the purine core and optimizing biological activity. The N-9 cyclopropyl group is not merely a passive substituent; its small, rigid, and lipophilic nature can enhance binding affinity to target proteins, improve metabolic stability, and influence the overall pharmacokinetic profile of the molecule.[3] This strategic combination of a reactive site and a conformationally constrained group makes the 6-chloro-9-cyclopropyl-9H-purine scaffold a highly attractive starting point for drug discovery programs.

Crafting the Core: Synthetic Strategies and Methodologies

The synthesis of 6-chloro-9-cyclopropyl-9H-purine and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the purine ring.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the 6-chloro-9-cyclopropyl-9H-purine core involves the alkylation of 6-chloropurine with a suitable cyclopropyl-containing electrophile.

Experimental Protocol: Synthesis of 6-Chloro-9-cyclopropyl-9H-purine

Objective: To synthesize the core scaffold for further derivatization.

Materials:

-

6-Chloropurine

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 6-chloro-9-cyclopropyl-9H-purine as a white solid.

Derivatization at the C6 Position

The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a wide range of functional groups.

Caption: Derivatization at the C6 position of the purine core.

Experimental Protocol: Synthesis of a 6-Amino-9-cyclopropyl-9H-purine Derivative

Objective: To demonstrate the nucleophilic substitution at the C6 position.

Materials:

-

6-Chloro-9-cyclopropyl-9H-purine

-